

Preclinical Profile of Branaplam in Neurodegenerative Disease: A Technical Guide

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Compound of Interest				
Compound Name:	Branaplam			
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Introduction

Branaplam (LMI070) is an orally available, brain-penetrant small molecule that modulates mRNA splicing.[1][2] It was initially developed by Novartis for the treatment of Spinal Muscular Atrophy (SMA) and represents a first-in-class splicing modulator that works through sequence-selective interaction with the spliceosome complex.[3] During its clinical development for SMA, it was observed to reduce levels of the huntingtin (HTT) protein, leading to its repurposing and investigation as a potential therapy for Huntington's Disease (HD).[2][4][5]

This technical guide provides an in-depth summary of the preclinical studies of **branaplam** in both SMA and HD. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's mechanism of action, efficacy data from in vitro and in vivo models, experimental methodologies, and its safety and specificity profile.

Mechanism of Action

Branaplam's therapeutic effect in two distinct neurodegenerative diseases stems from its ability to selectively modulate the splicing of different pre-mRNAs.

In Spinal Muscular Atrophy (SMA)

SMA is caused by the loss of the SMN1 gene, leading to a deficiency in the Survival Motor Neuron (SMN) protein.[6][7] A nearly identical gene, SMN2, can produce some functional SMN



protein, but a single nucleotide difference causes the inefficient inclusion of exon 7 during splicing, resulting in a truncated, unstable protein.[6][7]

Branaplam acts by stabilizing the transient interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7 on the SMN2 pre-mRNA.[3][8][9] This enhanced binding affinity promotes the inclusion of exon 7 into the final mRNA transcript, leading to increased production of full-length, functional SMN protein.[4][6][8]

Caption: Mechanism of Branaplam in Spinal Muscular Atrophy (SMA).

In Huntington's Disease (HD)

HD is an autosomal dominant disorder caused by a CAG trinucleotide repeat expansion in the HTT gene, which results in a toxic, mutant huntingtin protein (mHTT).[1][2] A primary therapeutic strategy is to reduce the levels of this toxic protein.[1]

Branaplam lowers HTT protein levels through a novel mechanism. It promotes the inclusion of a previously non-annotated, cryptic "pseudoexon" (termed exon 50a) located between exons 50 and 51 of the HTT pre-mRNA.[2][10] This 115 bp pseudoexon introduces a frameshift and a premature termination codon into the HTT transcript.[10][11][12] The cell's quality control machinery recognizes this faulty mRNA and degrades it through the nonsense-mediated RNA decay (NMD) pathway, ultimately resulting in reduced production of both mutant and total HTT protein.[1]

Caption: Mechanism of **Branaplam** in Huntington's Disease (HD).

Preclinical Efficacy Data Spinal Muscular Atrophy (SMA) Models

Preclinical studies in a severe SMN Δ 7 mouse model of SMA demonstrated that oral administration of **branaplam** led to a dose-dependent increase in full-length SMN protein in the central nervous system and translated to significant therapeutic benefits.[4][6][7]



Model	Dosing Regimen	Key Outcomes	Reference
SMNΔ7 Mouse	1, 3, 10, 30 mg/kg (oral, daily from PND3)	SMN Protein: Concentration- dependent increase in brain.	[6]
Brain Concentration (at 4h): 1.55 μM at 1 mg/kg; 61.7 μM at 30 mg/kg.	[6]		
Survival: Increased overall survival and improved body weight. Efficacy was similar at 3 and 10 mg/kg.	[6]	_	
Tolerability: Reduced survival at the 30 mg/kg dose suggested tolerability issues.	[6]		

Huntington's Disease (HD) Models

In HD patient-derived cellular models, **branaplam** effectively lowered both total and mutant HTT protein levels in a dose-dependent manner at nanomolar concentrations, without inducing cellular toxicity.[11][12] It also showed efficacy in vivo in a mouse model of HD.[2]



Model	Treatment	Key Outcomes	Reference
HD Patient Fibroblasts	Branaplam (72h)	HTT Lowering: Dosedependent reduction of total HTT (tHTT) and mutant HTT (mHTT).	[11]
HD Patient iPSCs	Branaplam (72h)	IC50: Consistently below 10 nM for HTT reduction.	[11][12]
HD iPSC-derived Cortical Progenitors & Neurons	Branaplam (72h)	Toxicity: No cellular toxicity observed at effective concentrations.	[11][12]
Splicing Restoration: Ameliorated aberrant alternative splicing patterns characteristic of HD.[1][11]			
BacHD Mouse Model	Oral dosing	HTT Lowering: Promoted pseudoexon 50a inclusion and lowered HTT mRNA and protein levels in vivo.	[2]

Experimental Methodologies

A variety of in vitro and in vivo models and analytical techniques were employed to elucidate the preclinical profile of **branaplam**.

In Vitro Models & Assays

 Cellular Models: Studies utilized HD patient-derived fibroblasts, induced pluripotent stem cells (iPSCs), and iPSC-derived cortical progenitors and neurons.[1][11][12] Human



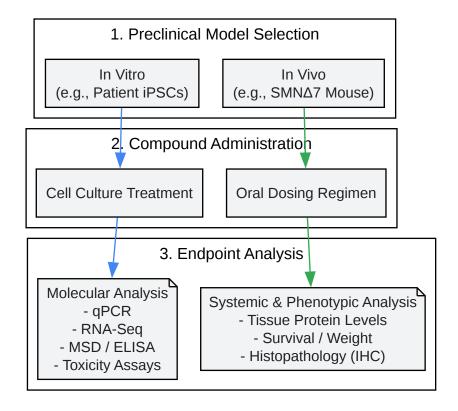
neuroblastoma cells (SH-SY5Y) were also used.[2] For SMA, SMNΔ7 mouse myoblasts and human patient-derived fibroblasts were used.[6]

- Protein Quantification: Mesoscale Discovery (MSD) immunoassays were used for sensitive
 quantification of total and mutant HTT protein.[11][12] Enzyme-linked immunosorbent assays
 (ELISA) were used to measure SMN protein levels.[6]
- Transcript Analysis: Quantitative PCR (qPCR) and RNA sequencing (RNA-Seq) were
 performed to measure changes in HTT and SMN2 mRNA levels, confirm the inclusion of
 target exons (SMN2 exon 7) or pseudoexons (HTT exon 50a), and assess transcriptomewide off-target effects.[2][11][13]
- Toxicity Assays: Cellular toxicity was typically assessed via adenylate kinase release assays.
 [11]

In Vivo Models & Procedures

- Animal Models:
 - SMA: The SMNΔ7 mouse model, which recapitulates key features of severe SMA, was used for efficacy and PK/PD studies.[6][8]
 - HD: The BacHD mouse model, which expresses full-length human mHTT, was used to evaluate in vivo efficacy.[2]
 - Safety: Juvenile Wistar Hannover rats and Beagle dogs were used alongside mice for developmental neurotoxicity (DNT) studies.[8][14]
- Administration & Analysis: Branaplam was administered via oral gavage.[6][8] Efficacy was
 assessed by measuring SMN or HTT protein levels in tissues (e.g., brain) and monitoring
 phenotypic outcomes like survival and body weight.[6] Safety was evaluated through
 histopathology and immunohistochemistry on brain tissue.[8][14]





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Caption: General workflow for preclinical evaluation of **Branaplam**.

Preclinical Safety and Off-Target Profile Developmental Neurotoxicity

Initial preclinical safety testing revealed that **branaplam** could induce cell-cycle arrest and had aneugenic effects in vitro and in vivo.[8] These findings prompted dedicated developmental neurotoxicity (DNT) studies. In juvenile mice, rats, and dogs, orally administered **branaplam** had no discernible impact on neurogenesis.[8][14][15] Histopathological and immunohistochemical analyses of brain regions with active neurogenesis showed no differences in cell proliferation, apoptosis, or neural migration between **branaplam**-treated and control animals.[8][14]

Transcriptome-wide Specificity

While **branaplam** was designed for a specific splicing event, RNA-Seq studies have shown that, like other splicing modulators, it can have transcriptome-wide off-target effects, particularly at higher concentrations.[13][16][17]



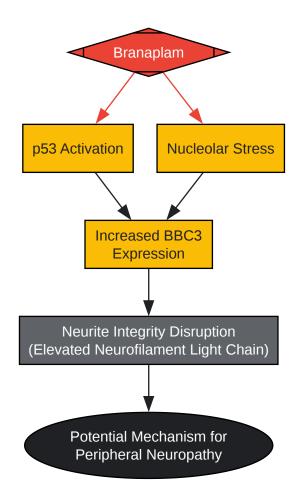
Concentration	Cell Type	Number of Genes with Altered Expression	Key Finding	Reference
Low (2 nM)	SMA Patient Fibroblasts	Not specified (effects were "almost non- existent")	Low concentrations minimize off- target effects while partially restoring SMN2 splicing.	[16]
High (40 nM)	SMA Patient Fibroblasts	2187	High concentrations induce significant transcriptional perturbations.	[13]

These studies indicate that the therapeutic window and dosing are critical for balancing efficacy with off-target effects.[13][16]

Mechanistic Insights into Toxicity

Although DNT studies in juvenile animals were reassuring, the clinical trial in HD patients was terminated due to peripheral neuropathy.[15][18] Subsequent mechanistic work in human iPSC-derived motor neurons has offered a potential explanation. This study suggests **branaplam** can activate the p53 pathway and induce nucleolar stress, leading to enhanced expression of the neurotoxic p53-target gene BBC3.[15] On a cellular level, this was associated with disruption of neurite integrity.[15]





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